molecular formula C15H15N3O2 B2773349 N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide CAS No. 1904194-76-8

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide

Cat. No.: B2773349
CAS No.: 1904194-76-8
M. Wt: 269.304
InChI Key: FFGHZYIOCINMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains an oxazole ring, a five-membered ring with one oxygen and one nitrogen atom. This unique combination of structural motifs makes it an interesting subject for various scientific studies.

Mechanism of Action

Target of Action

The compound N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide, also known as N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities . .

Mode of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of this compound would depend on its structure and the presence of functional groups.

Biochemical Pathways

Oxazole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its primary targets and mode of action. Given the broad range of biological activities associated with oxazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, the oxazole ring can be prepared in a continuous flow reactor using Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization . This method improves safety and efficiency compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and indoles, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: Similar in structure but with different positioning of the nitrogen and oxygen atoms.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the five-membered ring.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is unique due to its combination of an indole and oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHZYIOCINMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.